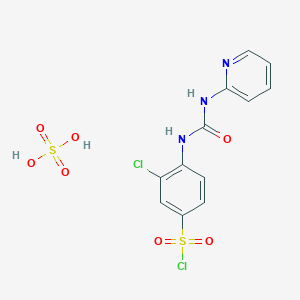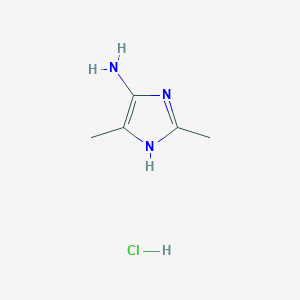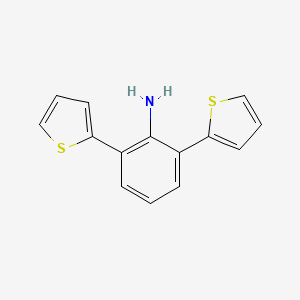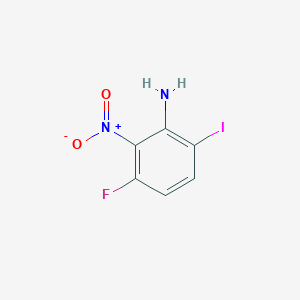
3-Fluoro-6-iodo-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6-iodo-2-nitroaniline is an organic compound with the molecular formula C6H4FIN2O2 and a molecular weight of 282.01 g/mol It is a derivative of aniline, where the aniline ring is substituted with fluorine, iodine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-iodo-2-nitroaniline typically involves multi-step reactions One common method includes the nitration of a fluorinated aniline derivative, followed by iodination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-6-iodo-2-nitroaniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Potassium fluoride, copper(I) iodide, and other nucleophiles.
Major Products Formed
Reduction: 3-Fluoro-6-iodo-2-aminoaniline.
Substitution: 3,6-Difluoro-2-nitroaniline (when iodine is replaced with fluorine).
Applications De Recherche Scientifique
3-Fluoro-6-iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-6-iodo-2-nitroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (fluorine and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-nitroaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Fluoro-3-nitroaniline: The position of the nitro and fluorine groups differs, affecting its chemical properties and reactivity.
2-Fluoro-5-nitroaniline: Another positional isomer with different reactivity and applications.
Uniqueness
3-Fluoro-6-iodo-2-nitroaniline is unique due to the presence of both fluorine and iodine substituents on the aromatic ring. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H4FIN2O2 |
|---|---|
Poids moléculaire |
282.01 g/mol |
Nom IUPAC |
3-fluoro-6-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H4FIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |
Clé InChI |
WYXIWLUMYMXFNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)[N+](=O)[O-])N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)

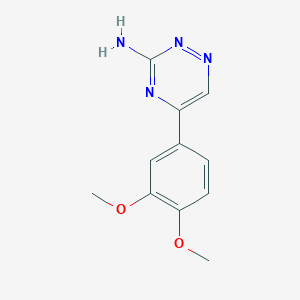
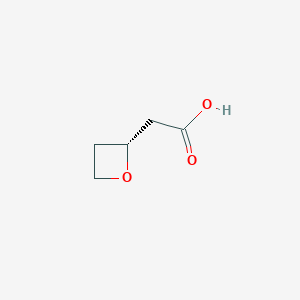
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

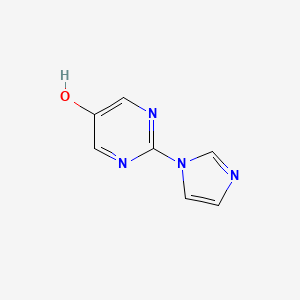

![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
